Cas no 137337-73-6 (bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate)

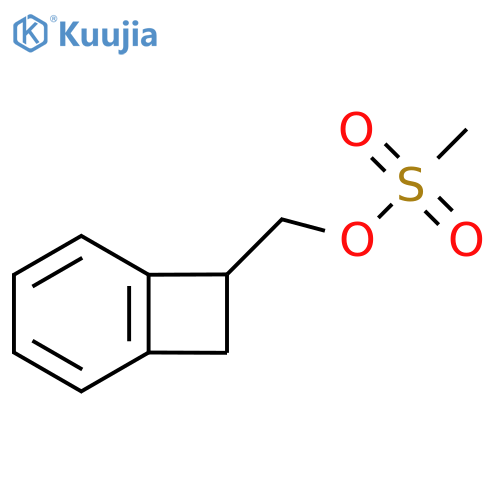

137337-73-6 structure

商品名:bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate

CAS番号:137337-73-6

MF:C10H12O3S

メガワット:212.265481948853

MDL:MFCD20502059

CID:4727167

PubChem ID:19749604

bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate 化学的及び物理的性質

名前と識別子

-

- bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate

- NE23667

- Z2731810803

- bicyclo[4.2.0]octa-1(6),2,4-trien-7-ylmethyl methanesulfonate

- {bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl methanesulfonate

- bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate

-

- MDL: MFCD20502059

- インチ: 1S/C10H12O3S/c1-14(11,12)13-7-9-6-8-4-2-3-5-10(8)9/h2-5,9H,6-7H2,1H3

- InChIKey: WTSWKCRVIXHSSH-UHFFFAOYSA-N

- ほほえんだ: S(C)(=O)(=O)OCC1C2C=CC=CC=2C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 291

- トポロジー分子極性表面積: 51.8

bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B143710-50mg |

bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate |

137337-73-6 | 50mg |

$ 210.00 | 2022-06-07 | ||

| 1PlusChem | 1P019SV0-250mg |

bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate |

137337-73-6 | 90% | 250mg |

$595.00 | 2023-12-22 | |

| Enamine | EN300-93308-5g |

{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl methanesulfonate |

137337-73-6 | 90% | 5g |

$2525.0 | 2023-09-01 | |

| Enamine | EN300-93308-10g |

{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl methanesulfonate |

137337-73-6 | 90% | 10g |

$3746.0 | 2023-09-01 | |

| 1PlusChem | 1P019SV0-1g |

bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate |

137337-73-6 | 90% | 1g |

$1139.00 | 2023-12-22 | |

| 1PlusChem | 1P019SV0-10g |

bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate |

137337-73-6 | 90% | 10g |

$4692.00 | 2023-12-22 | |

| Enamine | EN300-93308-5.0g |

{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl methanesulfonate |

137337-73-6 | 95% | 5.0g |

$2525.0 | 2024-05-21 | |

| Enamine | EN300-93308-0.05g |

{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl methanesulfonate |

137337-73-6 | 95% | 0.05g |

$202.0 | 2024-05-21 | |

| Enamine | EN300-93308-0.25g |

{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl methanesulfonate |

137337-73-6 | 95% | 0.25g |

$431.0 | 2024-05-21 | |

| TRC | B143710-100mg |

bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate |

137337-73-6 | 100mg |

$ 295.00 | 2022-06-07 |

bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

137337-73-6 (bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate) 関連製品

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量